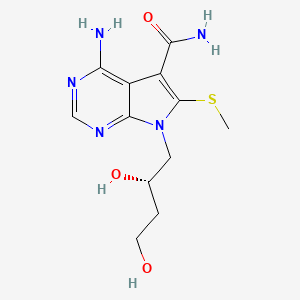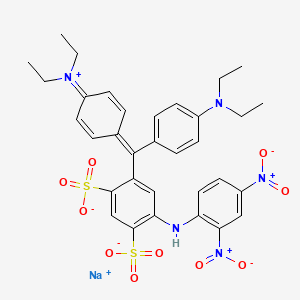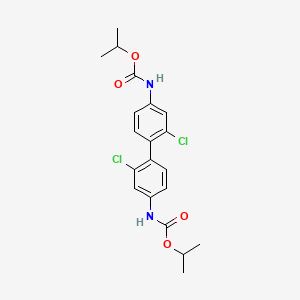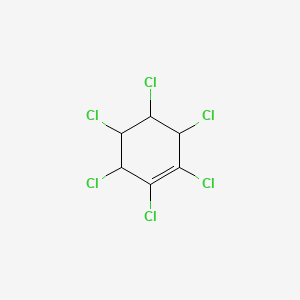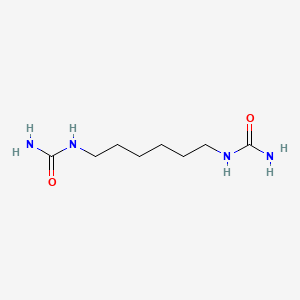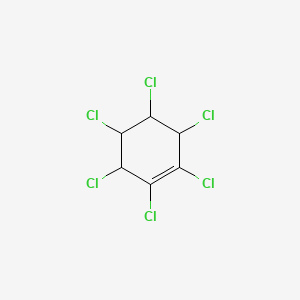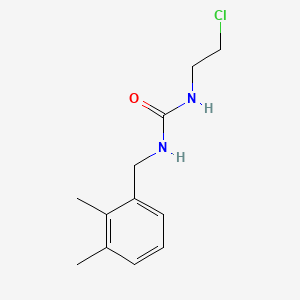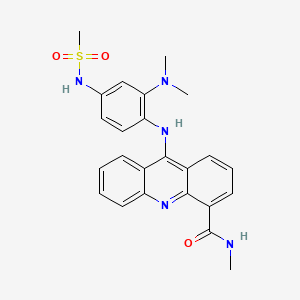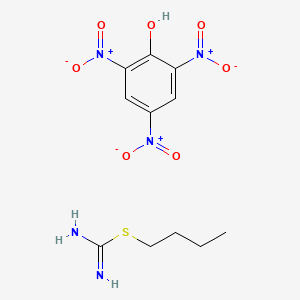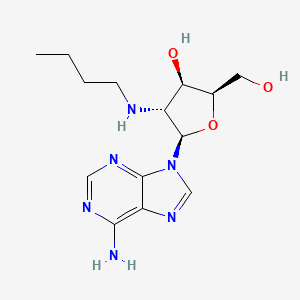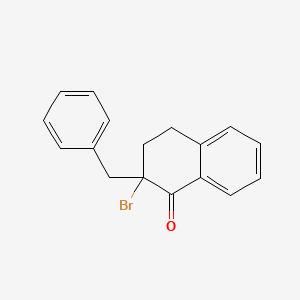
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of brominated naphthalenones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-benzyl-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted naphthalenones.
Reduction: 2-Benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation: Corresponding ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in metabolic transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, leading to different reactivity.
2-Bromo-3,4-dihydro-1(2H)-naphthalenone: Lacks the benzyl group, affecting its chemical properties.
2-Benzyl-2-chloro-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
93322-94-2 |
|---|---|
Fórmula molecular |
C17H15BrO |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
2-benzyl-2-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15BrO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
Clave InChI |
OHENYCLAYATUCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


